(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that features a quinazolinone core, a piperidine ring, and a thiophene moiety. Compounds with such structures are often investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Thiophene Moiety Addition: The thiophene group can be attached through a Heck reaction or similar cross-coupling reactions.
Final Coupling: The final step involves the coupling of the acrylate moiety with the piperidine-quinazolinone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
In medicine, research could focus on its efficacy and mechanism as an anticancer or antimicrobial agent.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids.
Thiophene Derivatives: Compounds like thiophene-based drugs with anti-inflammatory properties.
Uniqueness
The uniqueness of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHSEDMBVHEOP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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